Product packaging for Hierridin B(Cat. No.:)

Hierridin B

Cat. No.: B1249224
M. Wt: 364.6 g/mol
InChI Key: VNEAIGHVYDWTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hierridin B is a natural alkyl hydroquinone secondary metabolite originally isolated from the marine picocyanobacterium Cyanobium sp. LEGE 06113, and was also previously found in the filamentous cyanobacterium Phormidium ectocarpi SAG 60.90 . This compound has demonstrated selective and potent cytotoxicity, specifically against the HT-29 human colon adenocarcinoma cell line, with an IC50 of 100.2 µM, while showing no effect on various other human cancer cell lines or normal prostate epithelium cells . The antitumor mechanism of this compound involves targeting mitochondrial activity and function. Treatment with this compound alters the expression of VDAC1 (Voltage-Dependent Anion-Selected Channel protein 1), a key protein in mitochondrial channels, and induces cell cycle arrest by significantly decreasing cyclins CCNB1 and CCNE and increasing the cell cycle inhibitor P21CIP . Proteomic studies have further shown that this compound causes a marked reduction in cytoskeleton proteins, linking its mechanism to alterations in the cell cycle and mitochondrial health . Research into structural analogs has revealed that the demethylated derivative, Northis compound, exhibits significantly improved growth-inhibitory activity across a panel of cancer cell lines, including triple-negative breast cancer (TNBC) cells, suggesting the hydroquinone scaffold is a promising structure for anticancer drug development . This compound is presented as a valuable tool compound for researchers investigating mitochondrial-targeted anticancer strategies and the biology of colon cancer. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H40O3 B1249224 Hierridin B

Properties

Molecular Formula

C23H40O3

Molecular Weight

364.6 g/mol

IUPAC Name

2,4-dimethoxy-6-pentadecylphenol

InChI

InChI=1S/C23H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25-2)19-22(26-3)23(20)24/h18-19,24H,4-17H2,1-3H3

InChI Key

VNEAIGHVYDWTTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O

Synonyms

hierridin B

Origin of Product

United States

Discovery and Isolation of Hierridin B

Initial Isolation from Filamentous Cyanobacteria

The first report of Hierridin B came from studies on filamentous cyanobacteria, which are known for producing a wide variety of bioactive secondary metabolites. nih.gov

This compound was first identified through bioassay-guided fractionation of a lipophilic extract from the marine filamentous cyanobacterium, Phormidium ectocarpi (strain SAG 60.90). nih.govnih.gov This initial investigation also isolated the compound 2,4-dimethoxy-6-heptadecyl-phenol alongside this compound. nih.gov The structure of this compound was determined using extensive spectroscopic analysis, including 1D and 2D NMR, MS, GC-MS, and IR methods. nih.gov At the time of its discovery, the mixture containing this compound was noted for its antiplasmodial activity against Plasmodium falciparum. nih.govmdpi.com

Subsequent Isolation from Picocyanobacteria

Following its initial discovery, this compound was also found in a much smaller, unicellular type of cyanobacteria, highlighting its presence across different morphological and genomic complexities within the phylum.

This compound was later isolated from the marine picocyanobacterium Cyanobium sp. LEGE 06113, which was collected from the Atlantic coast of Portugal. nih.govgeomar.de This was a significant finding as it was the first report of a secondary metabolite from this genus of picocyanobacteria. nih.gov The isolation from Cyanobium sp. was achieved through an NMR-based approach, and the structure of the compound was confirmed using NMR and MS analyses. nih.govplos.org The discovery was notable because picocyanobacteria, with their smaller genomes, were not traditionally seen as prolific producers of such secondary metabolites compared to their more complex filamentous counterparts. nih.govplos.orgipp.pt

Producer Organism Type Strain Isolation Context
Phormidium ectocarpiFilamentous CyanobacteriumSAG 60.90Initial discovery and isolation. nih.govnih.gov
Cyanobium sp.PicocyanobacteriumLEGE 06113Subsequent isolation from a unicellular source. nih.govipp.pt

Phylogenetic Analysis of Producer Strains

To understand the evolutionary relationship between the two cyanobacterial strains known to produce this compound, a phylogenetic analysis was conducted. nih.gov The analysis was based on the 16S rRNA gene of both Phormidium ectocarpi SAG 60.90 and Cyanobium sp. LEGE 06113. nih.govnih.govplos.org

The results clearly demonstrated that the two strains belong to separate and distinct evolutionary lineages. nih.govnih.govplos.org The phylogenetic tree placed Cyanobium sp. LEGE 06113 within the clade of other picocyanobacteria, forming a subclade with the reference strain Cyanobium sp. PCC 7001. nih.govplos.org Meanwhile, Phormidium ectocarpi SAG 60.90 was shown to be closely related to other marine, phycoerythrin-rich filamentous cyanobacteria, such as Leptolyngbya sp. PCC 7375. researchgate.net

Although the analysis showed the two clades containing the producer strains were more closely related to each other than to other cyanobacterial lineages, this relationship lacked significant statistical support, with a bootstrap value of 44%. nih.govplos.org This suggests that the genetic basis for this compound biosynthesis is not likely a deeply conserved trait from a common ancestor of the two lineages. nih.govplos.org

Strain Phylogenetic Clade Key Findings
Cyanobium sp. LEGE 06113PicocyanobacteriaLocated in a distinct clade with other picocyanobacteria. nih.govplos.org
Phormidium ectocarpi SAG 60.90Filamentous CyanobacteriaLocated in a distinct clade with other marine filamentous cyanobacteria. nih.govresearchgate.net
Relationship DistantThe two producer strains derive from different evolutionary lineages with no statistically significant common evolutionary path for the biosynthesis of this compound established. nih.govnih.govplos.org

Biosynthesis of Hierridin B

Polyketide Synthase (PKS) Pathway Involvement

Hierridin B is classified as an alkylresorcinol, a class of lipids synthesized via the polyketide synthase (PKS) pathway. This pathway is a primary metabolic route in many microorganisms for the production of structurally diverse natural products. The assembly of the polyketide chain involves the sequential condensation of small carboxylic acid units, which are then cyclized to form the aromatic resorcinol (B1680541) ring.

In cyanobacteria, the biosynthesis of alkylresorcinols is predominantly managed by Type III polyketide synthases. Unlike the larger, multi-modular Type I and II PKSs, Type III PKSs are smaller, homodimeric enzymes that function as iterative ketosynthases. These enzymes are responsible for selecting the starter and extender units, as well as catalyzing the condensation and cyclization reactions that lead to the formation of the aromatic ring. The biosynthesis of cyanobacterial alkylresorcinols, including hierridins, involves the condensation of a fatty acyl starter unit with several malonyl-CoA extender units. The process culminates in an intramolecular C-C bond formation, leading to the creation of the characteristic resorcinolic ring.

Hierridin Biosynthetic Gene Cluster (hid BGC)

The genes encoding the enzymatic machinery for this compound synthesis are co-located in the genome, forming the hierridin biosynthetic gene cluster (hid BGC). This genetic arrangement allows for the coordinated regulation and expression of all the necessary components for the molecule's production.

The hierridin biosynthetic gene cluster (hid BGC) was identified in the cyanobacterium Cyanobium sp. LEGE 06113. Genomic analysis revealed that the hid cluster contains the essential genes for producing the alkylresorcinol structure. The organization of the hid BGC is compact, featuring genes for a Type III PKS and a SAM-dependent methyltransferase, which are central to the biosynthesis.

Within the hid BGC, specific enzymes carry out the critical steps of this compound assembly and modification. The functions of the Type III PKS (HidC) and the methyltransferase (HidA) are particularly well-understood.

HidC is the core enzyme in the pathway, functioning as a Type III PKS, specifically an alkylresorcinol synthase. It catalyzes the formation of the alkylresorcinol scaffold. The enzymatic process begins with the selection of a long-chain fatty acyl-CoA starter unit, which is then iteratively condensed with three molecules of malonyl-CoA. This series of decarboxylative condensations is followed by a final intramolecular cyclization reaction, which creates the aromatic resorcinol ring, completing the core structure of the molecule. The length of the alkyl side chain is determined by the specific fatty acyl starter unit utilized by HidC.

Following the creation of the alkylresorcinol core by HidC, the HidA enzyme performs a crucial tailoring step. HidA is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. It catalyzes the transfer of a methyl group from the SAM cofactor to the resorcinol ring of the intermediate. This methylation event is the final step in the biosynthesis, yielding the mature this compound molecule. The specific placement of this methyl group is dictated by the regiospecificity of the HidA enzyme.

Role of Key Biosynthetic Enzymes

HidB: FAD-dependent Oxidoreductase

The biosynthesis of this compound involves a key enzymatic step catalyzed by HidB, an FAD-dependent oxidoreductase. rsc.orgresearchgate.net This enzyme is encoded by the hidB gene within the hierridin biosynthetic gene cluster (hid BGC). rsc.orgipp.pt The hid BGC is a small cluster that, in addition to hidB, contains hidA, which encodes a SAM-dependent methyltransferase, and hidC, which encodes a type III polyketide synthase (PKS). rsc.orgresearchgate.net Specifically, HidB belongs to the FixC superfamily of FAD-dependent oxidoreductases. ipp.ptresearchgate.netunl.pt

The proposed function of HidB is the hydroxylation of the methylated resorcinol ring, a crucial step that yields the final this compound structure. rsc.org This hydroxylation is believed to occur after the methylation of the 5-pentadecylresorcinol (B1665537) intermediate by the HidA enzyme. rsc.org The hidB gene is typically found within the hidABC operon structure. researchgate.netresearchgate.net Interestingly, analysis of various hierridin-like gene clusters reveals that some lack the oxidoreductase gene, which suggests that gene loss events may have occurred during the evolution of these pathways in different organisms. nih.gov

Proposed Biosynthetic Pathway Steps

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded in the hid gene cluster. rsc.orgresearchgate.net Based on in vivo assays and bioinformatic analysis, the pathway is proposed to proceed as follows:

Alkylresorcinol Ring Formation : The process begins with the type III PKS, HidC. rsc.orgnih.gov HidC utilizes a thioester-activated long-chain fatty acid, specifically a C₁₄ acyl-ACP thioester or palmitic acid, as the starter unit. rsc.orgnih.govgeomar.de The enzyme then catalyzes three or four successive elongation steps using malonyl-CoA. rsc.orgnih.govgeomar.de The resulting polyketide chain undergoes a final decarboxylative C2-to-C7 aldol (B89426) condensation and cyclization to form the characteristic alkylresorcinol scaffold, 5-pentadecylresorcinol. rsc.orggeomar.de

Methylation : Following the creation of the resorcinol ring, the SAM-dependent methyltransferase, HidA, is proposed to act. rsc.org This enzyme methylates the hydroxyl groups on the resorcinol ring. rsc.orggeomar.de The involvement of the hid BGC was experimentally supported when a recombinant HidA was shown to successfully methylate 5-pentadecylresorcinol. rsc.orgresearchgate.net This finding also suggests that methylation precedes the subsequent hydroxylation step. rsc.org

Hydroxylation : The FAD-dependent oxidoreductase, HidB, then catalyzes the hydroxylation of the methylated intermediate at position 4 of the phenolic ring to produce this compound. rsc.orgresearchgate.netresearchgate.net

Chlorination (for Hierridin C) : In some cyanobacteria, a subsequent modification can occur where this compound is regioselectively chlorinated to form Hierridin C. rsc.org However, the hid BGC does not encode a halogenase, and the enzyme responsible for this transformation remains unknown. rsc.orgipp.ptnih.gov

The genes responsible for these core steps are often organized in one of two conserved arrangements: hidA-hidB-hidC or hidC-hidA-hidB. nih.gov

EnzymeGeneFunction in this compound Biosynthesis
Type III Polyketide Synthase HidCCatalyzes condensation of a C₁₄ acyl thioester with malonyl-CoA to form the 5-pentadecylresorcinol core structure. rsc.orgnih.gov
SAM-dependent Methyltransferase HidAMethylates the hydroxyl groups of the 5-pentadecylresorcinol intermediate. rsc.orgresearchgate.net
FAD-dependent Oxidoreductase HidBHydroxylates the methylated resorcinol ring to form this compound. rsc.org

Evolutionary Aspects of Hierridin Biosynthesis

The biosynthetic pathway for hierridins is part of a complex evolutionary history of type III PKSs in cyanobacteria. Phylogenetic analyses have revealed that these enzymes in cyanobacteria have evolved into three primary lineages: one associated with hierridin-like biosynthesis, a second with (7.7)paracyclophane-like biosynthesis, and a third linked to cytochrome b5 genes. researchgate.netnih.govresearchgate.net The evolutionary trajectory of these enzymes is intricate; some sequences appear to have evolved in line with the speciation of the host organism, while others seem to have been shaped by their specific chemical reaction type. researchgate.netnih.govresearchgate.net

The diversity within hierridin-like biosynthetic gene clusters highlights the role of various evolutionary mechanisms. The composition of tailoring enzymes, such as methyltransferases and oxidoreductases, varies significantly between clusters. nih.gov This suggests that gene duplication, deletion, and horizontal gene transfer have been significant forces in shaping the evolution of these pathways. nih.gov For instance, some gene clusters in Leptolyngbya sp. contain a second methyltransferase and a reductase, implying the production of a more heavily methylated and reduced compound than this compound. nih.gov Conversely, a cluster in Nostoc sp. lacks the oxidoreductase gene, pointing to a potential gene loss event. nih.gov

Horizontal Gene Transfer Considerations

Strong evidence suggests that horizontal gene transfer (HGT) has played a crucial role in the distribution of the hierridin biosynthetic machinery. nih.govplos.org this compound has been isolated from cyanobacteria belonging to distinctly different evolutionary lineages: the unicellular picocyanobacterium Cyanobium sp. and the filamentous cyanobacterium Phormidium ectocarpi. nih.govplos.orgresearchgate.net The presence of this specialized metabolic pathway in such phylogenetically distant organisms makes it unlikely that the trait was inherited vertically from a common ancestor. plos.org Instead, it is hypothesized that the entire hid gene cluster was transferred horizontally between these distinct phylotypes. nih.govplos.org

This hypothesis is further supported by the phylogenetic analysis of the biosynthetic genes themselves. While the core PKS enzyme, HidC, can show some phylogenetic congruence with the host species, the significant variation among the tailoring enzymes across different clusters is a strong indicator of HGT. nih.gov Furthermore, phylogenetic studies of HidC homologues reveal that gene clusters with the characteristic hid-like architecture (containing a PKS, a methyltransferase, and an oxidoreductase) are not confined to cyanobacteria but are found across diverse bacterial phyla, reinforcing the role of HGT in their widespread distribution. ipp.ptresearchgate.net

Chemical Synthesis of Hierridin B

Total Synthesis Strategies

Several strategies have been devised for the total synthesis of Hierridin B and its close analogues. These approaches differ in starting materials, efficiency, and the sequence of key chemical transformations.

A particularly direct strategy was developed by Costa and co-workers, which achieves the synthesis of this compound in just two steps. geomar.de This method begins with a pre-functionalized aromatic ring, 2-hydroxy-3,5-dimethoxybenzaldehyde, thereby avoiding a late-stage methoxylation step that could be synthetically challenging. geomar.de The core of this strategy is the installation of the C15 alkyl side chain onto the benzaldehyde (B42025) derivative, followed by a reduction to yield the final product. geomar.de

In contrast, other synthetic strategies for related molecules have involved more steps. For instance, the synthesis of hierridin, a longer-chain analogue of this compound, was accomplished in five steps starting from o-vanillin. geomar.de This route involves the initial attachment of the alkyl chain via a Grignard reaction, followed by a sequence of hydrogenation, oxidation, reduction, and methylation to construct the final substituted resorcinol (B1680541) structure. geomar.de

Another synthetic approach focuses on creating derivatives of this compound, such as Northis compound. mdpi.com This strategy also commences with o-vanillin and utilizes a Grignard reaction to introduce the alkyl chain. mdpi.com Subsequent steps involve hydrogenation to reduce the benzylic alcohol, oxidation to form a benzoquinone intermediate, and a final reduction to yield the demethylated hydroquinone (B1673460) analogue. mdpi.com These varied strategies highlight the different ways chemists can approach the assembly of the alkylresorcinol scaffold, balancing step economy with the availability of starting materials.

Synthetic Route Development

The development of a specific synthetic route involves optimizing reaction conditions and intermediates to achieve the target molecule efficiently.

The highly efficient two-step synthesis of this compound begins with 2-hydroxy-3,5-dimethoxybenzaldehyde. geomar.de The first step is a Grignard reaction where the aldehyde is treated with tetradecylmagnesium chloride. ipp.pt This reaction attaches the 15-carbon chain to the aromatic ring, forming the secondary alcohol intermediate, 4,6-Dimethoxy-2-(1-hydroxypentadecyl)phenol. ipp.ptgeomar.de The second and final step is the hydrogenation of this intermediate, which reduces the benzylic alcohol to a methylene (B1212753) group, affording this compound in a moderate yield of 38% from the alcohol intermediate. geomar.de

A more detailed, multi-step route was developed for the synthesis of Northis compound, a demethylated analogue. mdpi.com This process provides insight into an alternative pathway for constructing the core structure.

Grignard Reaction: The synthesis starts with o-vanillin, which reacts with a Grignard reagent prepared from C₁₄H₂₉Br and magnesium in diethyl ether to produce the alcohol intermediate 2-(1-hydroxypentadecyl)-6-methoxyphenol. mdpi.com

Hydrogenation: The resulting alcohol is then hydrogenated using palladium on carbon (Pd/C) as a catalyst in the presence of formic acid. This step reduces the benzylic hydroxyl group to yield 2-methoxy-6-pentadecylphenol. mdpi.com

Oxidation: The phenol (B47542) is subsequently oxidized to a quinone. This is achieved using salcomine (B1680745) as a catalyst in a dimethylformamide (DMF) solution under an oxygen atmosphere, yielding 2-methoxy-6-pentadecyl-1,4-benzoquinone. mdpi.com

Reduction: In the final step, the quinone is reduced back to a hydroquinone using sodium dithionite (B78146), affording the target molecule, Northis compound. mdpi.com

The development of these routes was motivated by the need to access these compounds and their derivatives for biological evaluation, a task hindered by the minute quantities obtainable from the producing organisms. ipp.pt

Data Tables

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula Role in Synthesis
This compound C₂₃H₄₀O₃ Target Molecule
Hierridin C C₂₃H₃₉ClO₃ Chlorinated derivative of this compound
Northis compound C₂₂H₃₈O₃ Demethylated analogue of this compound
o-Vanillin C₈H₈O₃ Starting material for analogue synthesis
2-hydroxy-3,5-dimethoxybenzaldehyde C₉H₁₀O₄ Starting material for this compound synthesis
Tetradecylmagnesium chloride C₁₄H₂₉ClMg Grignard reagent
4,6-Dimethoxy-2-(1-hydroxypentadecyl)phenol C₂₃H₄₀O₄ Intermediate in this compound synthesis
2-(1-hydroxypentadecyl)-6-methoxyphenol C₂₂H₃₈O₃ Intermediate in Northis compound synthesis
2-methoxy-6-pentadecylphenol C₂₂H₃₈O₂ Intermediate in Northis compound synthesis
2-methoxy-6-pentadecyl-1,4-benzoquinone C₂₂H₃₆O₃ Intermediate in Northis compound synthesis
Palladium on carbon (Pd/C) Pd/C Catalyst for hydrogenation
Salcomine C₁₆H₁₄N₂O₂Co Catalyst for oxidation

Biological Activities and Mechanisms of Action

Antiplasmodial Activity

Hierridin B has been identified as possessing antiplasmodial properties. nih.govresearchgate.netmdpi.com Initial studies revealed that a mixture containing this compound exhibited activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.comgoogle.com Subsequent research confirmed this activity for the pure compound. nih.govplos.org This discovery has positioned this compound as a natural product of interest in the search for new antimalarial agents. google.com

Antitumor/Antiproliferative Activity

Beyond its antiplasmodial effects, this compound has shown potential as an antitumor agent. nih.govresearchgate.net Research has focused on its cytotoxic effects against various human cancer cell lines, revealing a selective activity that underscores its therapeutic promise. nih.govplos.org

A significant finding in the study of this compound is its selective cytotoxicity towards the human colon adenocarcinoma cell line, HT-29. nih.govaspic.ptipp.ptresearchgate.net When tested against a panel of human cancer cell lines, this compound demonstrated a pronounced inhibitory effect specifically on HT-29 cells, with a reported half-maximal inhibitory concentration (IC50) of 100.2 μM. plos.orgmdpi.comnih.gov In contrast, it showed no significant cytotoxic effects on other cancer cell lines such as HepG2 (hepatocellular carcinoma), MG63 (osteosarcoma), RKO (colon carcinoma), SHSY5Y (neuroblastoma), SKBR3 (breast adenocarcinoma), T47D (breast ductal carcinoma), or on normal prostate epithelium cells (PNT2). mdpi.comnih.gov This selectivity suggests a specific mechanism of action that is more effective in the particular molecular environment of HT-29 cells. mdpi.com

Table 1: Cytotoxicity Profile of this compound against Various Cell Lines

Cell LineCell TypeActivityIC50 Value
HT-29 Colorectal AdenocarcinomaActive 100.2 μM
HepG2 Hepatocellular CarcinomaInactiveNot Reported
MG63 OsteosarcomaInactiveNot Reported
RKO Colon CarcinomaInactiveNot Reported
SHSY5Y NeuroblastomaInactiveNot Reported
SKBR3 Breast AdenocarcinomaInactiveNot Reported
T47D Breast Ductal CarcinomaInactiveNot Reported
PNT2 Normal Prostate EpitheliumInactiveNot Reported

Data sourced from studies on the selective cytotoxic effects of this compound. plos.orgmdpi.comnih.gov

To understand the basis for its selective cytotoxicity, research has delved into the molecular pathways affected by this compound in HT-29 cells. nih.govipp.pt Studies indicate that the compound's primary interactions involve the disturbance of mitochondrial function and the induction of cell cycle arrest. mdpi.com

This compound directly targets and impairs mitochondrial activity, a key factor in its anticancer effect. mdpi.comnih.gov Fluorescence microscopy analysis has confirmed a significant reduction in mitochondrial activity following treatment with the compound. mdpi.comnih.gov This is linked to its ability to modulate critical mitochondrial proteins. frontiersin.org

A key molecular target of this compound in HT-29 cells is the Voltage-Dependent Anion Channel 1 (VDAC1). mdpi.comnih.gov VDAC1 is a crucial protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites, thereby controlling cellular metabolism and apoptosis. nih.govspandidos-publications.commdpi.com

Proteomic and gene expression analyses revealed that treatment with this compound leads to a significant increase in both VDAC1 protein levels and mRNA expression in HT-29 cells. mdpi.comnih.gov The upregulation and subsequent oligomerization of VDAC1 can form a large pore, which is a key step in mitochondria-mediated apoptosis. nih.govmdpi.com This modulation of VDAC1 is considered a central mechanism for the observed cytotoxicity, as it disrupts mitochondrial permeability and function. nih.govfrontiersin.org The alteration of VDAC1 provides a direct link between this compound exposure and the observed decrease in mitochondrial activity. mdpi.comnih.gov

In addition to its effects on mitochondria, this compound induces cell cycle arrest in HT-29 cells. mdpi.comnih.gov This is evidenced by significant changes in the expression of key cell cycle regulatory genes. nih.gov Treatment with this compound resulted in a tenfold increase in the mRNA expression of CDKN1A (p21Cip1), a potent cell cycle inhibitor. mdpi.comnih.gov Concurrently, the expression of genes that promote cell cycle progression, namely Cyclin B1 (CCNB1) and Cyclin E (CCNE), was decreased twofold. mdpi.comnih.gov This genetic reprogramming effectively halts cell proliferation. nih.gov The alteration of these cell cycle genes is further linked to the compound's impact on cytoskeleton proteins, such as stathmin (STMN1) and tubulin-specific chaperone A (TBCA), which were found to be decreased. mdpi.comnih.gov

Table 2: Effect of this compound on Cell Cycle Gene Expression in HT-29 Cells

GeneFunctionChange in mRNA ExpressionOutcome
CDKN1A (p21Cip1) Cell Cycle Inhibitor▲ 10-fold increaseCell Cycle Arrest
CCNB1 (Cyclin B1) G2/M Transition▼ 2-fold decreaseCell Cycle Arrest
CCNE (Cyclin E) G1/S Transition▼ 2-fold decreaseCell Cycle Arrest

Data reflects changes observed after 48h exposure to this compound at its IC50 concentration. mdpi.comnih.gov

Molecular Mechanisms of Action in HT-29 Cells

Modulation of Cell Cycle Genes (e.g., CCNB1, CCNE, P21CIP)
Effects on Cytoskeletal Proteins (e.g., STMN1, TBCA)

This compound has been observed to impact the expression of proteins crucial for cytoskeletal dynamics. nih.govmdpi.com In HT-29 colon adenocarcinoma cells, treatment with this compound resulted in a tenfold decrease in the levels of the cytoskeletal proteins Stathmin 1 (STMN1) and Tubulin-specific chaperone A (TBCA). nih.govnih.govmdpi.com

STMN1 plays a role in the regulation of microtubule dynamics and is involved in mitotic spindle organization. mdpi.com A reduction in STMN1 levels can disrupt the mitotic process and contribute to cell cycle arrest. mdpi.com

TBCA is necessary for the proper folding of β-tubulin, a fundamental component of microtubules. mdpi.com Depletion of TBCA can lead to an altered microtubule cytoskeleton and induce cell cycle arrest and cell death. mdpi.com

The significant downregulation of these proteins provides a mechanistic link between this compound's activity and the observed alterations in the cell cycle. nih.govmdpi.com

Induction of Apoptosis Pathways

In addition to inducing cell cycle arrest, analogs of this compound have been shown to trigger apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The growth inhibitory effects of northis compound on MDA-MB-231 TNBC cells are associated with the induction of apoptosis. mdpi.comnih.govnih.gov This is evidenced by an increase in the population of dead cells following treatment. researchgate.net The pro-apoptotic activity is further supported by the modulation of key proteins involved in the apoptotic cascade. nih.govresearchgate.net

Interference with p53 Transcriptional Targets (e.g., p21, Bax, MDM2, Bcl-2)

The tumor suppressor protein p53 plays a pivotal role in regulating cell fate in response to cellular stress, often by controlling the transcription of target genes involved in cell cycle arrest and apoptosis. nih.govjcancer.org The analog northis compound has been found to interfere with several p53 transcriptional targets in MDA-MB-231 cells, suggesting an activation of the p53 pathway. nih.govnih.govresearchgate.net

Specifically, treatment with northis compound led to:

An increase in the protein levels of p21 , a cell cycle inhibitor. mdpi.comnih.govresearchgate.net

An increase in the protein levels of Bax , a pro-apoptotic protein. nih.govresearchgate.net

An increase in the protein levels of MDM2 , a negative regulator of p53 which often increases as part of a feedback loop. nih.govnih.gov

A decrease in the protein levels of Bcl-2 , an anti-apoptotic protein. nih.govresearchgate.net

This pattern of protein expression modulation is highly indicative of an active p53-mediated response, leading to both cell cycle arrest and apoptosis. nih.govresearchgate.net

CompoundCell LineEffect on p53 Transcriptional Targets
Northis compoundMDA-MB-231 p21, Bax, MDM2, Bcl-2 mdpi.comnih.govresearchgate.netnih.gov

Activity against Triple-Negative Breast Cancer (TNBC) Cells (for Analogs)

Analogs of this compound, particularly northis compound, have demonstrated significant growth inhibitory activity against triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and limited treatment options. nih.govnih.govresearchgate.net Northis compound was evaluated for its effect on a panel of human tumor cell lines, including the TNBC cell lines MDA-MB-231, SKBR3, and MDA-MB-468. nih.govnih.govdntb.gov.ua

The results indicated that northis compound possesses potent growth inhibitory effects against all tested cancer cell lines, with a particularly prominent activity against the TNBC cells. mdpi.comnih.govnih.gov This antiproliferative effect in TNBC cells is linked to the induction of cell cycle arrest and apoptosis, as detailed in the preceding sections. mdpi.comnih.gov The ability of northis compound to effectively target these challenging cancer cells highlights its potential for further investigation as an anticancer agent. mdpi.com

CompoundTNBC Cell LineBiological Effect
Northis compoundMDA-MB-231Growth inhibition, Cell cycle arrest (G0/G1), Apoptosis mdpi.comnih.govresearchgate.net
Northis compoundSKBR3Growth inhibition nih.govnih.govdntb.gov.ua
Northis compoundMDA-MB-468Growth inhibition nih.govnih.govdntb.gov.ua

Structure Activity Relationships Sar and Analogue Development

Design and Synthesis of Hierridin B Analogues

In an effort to enhance the antiproliferative potential of this compound, a key design strategy involved the demethylation of the parent compound to yield its analogue, Northis compound. dntb.gov.uanih.govmdpi.com The synthesis of Northis compound and its structurally related 1,4-benzoquinone (B44022) intermediate was planned to explore the impact of these modifications on biological activity. mdpi.com

The synthetic pathway commenced with a Grignard addition of tetradecyl magnesium bromide to o-vanilin, which produced the corresponding carbinol intermediate. mdpi.com Subsequent steps involved catalytic hydrogenation and oxidation to form the 1,4-benzoquinone analogue. mdpi.comresearchgate.net Specifically, the phenol (B47542) intermediate was oxidized using oxygen with salcomine (B1680745) as a catalyst to afford the 1,4-benzoquinone in good yield. mdpi.com In the final step, this quinone was reduced using sodium dithionite (B78146) (Na₂S₂O₄) to yield the target hydroquinone (B1673460), Northis compound. mdpi.comresearchgate.net The total synthesis of this compound itself has also been achieved, providing a basis for comparative studies. rsc.org

Northis compound: A Demethylated Analogue

Northis compound is the demethylated derivative of this compound, synthesized to investigate the influence of the phenolic hydroxyl groups on the compound's anticancer effects. nih.govmdpi.com

Studies revealed that Northis compound exhibits a significantly improved and potent growth inhibitory effect against a panel of human cancer cell lines when compared to its parent compound, this compound. nih.govmdpi.comsciforum.net The antiproliferative activity of Northis compound was found to be substantially higher across all tested cancer cell lines, demonstrating much lower GI₅₀ (half-maximal growth inhibition) values. mdpi.com

The enhanced activity was particularly notable against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, SKBR3, and MDA-MB-468, which are known for their therapeutic resistance. dntb.gov.uanih.govmdpi.com The growth inhibitory effect in MDA-MB-231 cells was associated with cell cycle arrest. nih.govmdpi.com This marked improvement suggests that the demethylation of this compound is a successful strategy for augmenting its anticancer properties. dntb.gov.ua

Table 1: Comparative Growth Inhibitory Activity (GI₅₀ in µM) of this compound and its Analogues
CompoundMDA-MB-231 (Breast)SKBR3 (Breast)MDA-MB-468 (Breast)HT-29 (Colon)
This compound> 20> 20> 20100.2 nih.govsciforum.net
Northis compound (hydroquinone)1.12 ± 0.171.15 ± 0.211.58 ± 0.18Data not available
Quinone Analogue4.10 ± 0.993.06 ± 0.693.24 ± 0.72Data not available

Data derived from Moreira et al., 2020. mdpi.comsciforum.net

The significant increase in antiproliferative activity observed with Northis compound is attributed to the presence of two free phenolic hydroxyl groups on the hydroquinone scaffold. mdpi.com The comparison between the potent Northis compound and the moderately active, methylated this compound underscores the importance of these hydroxyl groups for the compound's growth inhibitory capacity. dntb.gov.uamdpi.com Phenolic hydroxyl groups are known to be crucial for the biological activities of various compounds, often by participating in interactions with biological targets or through their antioxidant properties. nih.govnih.gov In the case of Northis compound, the presence of two p-hydroxy groups is considered a key structural feature for its enhanced in vitro anticancer effects. mdpi.com

Enhanced Antiproliferative Activity of Northis compound

Related Quinone Derivatives and Their Activity

As part of the synthetic and SAR studies, the 1,4-benzoquinone analogue of Northis compound was also synthesized and evaluated. nih.govmdpi.com This allowed for a direct comparison between the hydroquinone and quinone forms. mdpi.com

Future Research Directions

Elucidation of Further Biological Targets and Pathways

Initial research into the mechanism of action of Hierridin B revealed its selective cytotoxic effect on the HT-29 colon adenocarcinoma cell line. researchgate.netnih.gov This activity is linked to the compound's ability to disturb mitochondrial function and induce cell cycle arrest. nih.gov A key molecular interaction identified is with the Voltage-Dependent Anion-selective Channel 1 (VDAC1), a protein crucial for mitochondrial homeostasis. nih.govfrontiersin.org Exposure of HT-29 cells to this compound leads to a significant increase in VDAC1 protein and its corresponding mRNA expression. nih.gov This alteration of VDAC1 is accompanied by a decrease in cytoskeleton-related proteins, which provides a link to the observed cell cycle arrest. nih.gov Specifically, there is a noted decrease in the mRNA levels of Cyclin B1 (CCNB1) and Cyclin E (CCNE), alongside a tenfold increase in p21CIP, a well-known cell cycle inhibitor. nih.gov

While these findings provide a solid foundation, future research will aim to uncover additional biological targets and signaling pathways affected by this compound, not only in HT-29 cells but also in other cell types. Understanding why this compound exhibits such high selectivity for this particular cancer cell line is a primary objective. nih.gov Investigating potential interactions with other mitochondrial proteins or upstream regulators of the cell cycle could provide a more complete picture of its mode of action.

Investigation of Biosynthetic Pathway Engineering for Enhanced Production

The production of this compound from its natural source, Cyanobium sp. LEGE 06113, is characterized by very low yields, which hinders extensive biological evaluation and further development. google.comresearchgate.net A significant breakthrough in addressing this challenge was the identification and characterization of the hierridin biosynthetic gene cluster (BGC), designated as hid. nih.govipp.pt This cluster contains genes encoding for a type III polyketide synthase (PKS), a methyltransferase, and an oxidoreductase, which are proposed to be responsible for the synthesis of the hierridin scaffold. researchgate.netnih.govipp.pt

The elucidation of this biosynthetic pathway opens the door for genetic engineering strategies aimed at enhancing the production of this compound. mdpi.com Future research will likely focus on the heterologous expression of the hid gene cluster in a more tractable host organism, such as E. coli or a fast-growing cyanobacterial strain. nih.govrsc.org This approach, combined with metabolic engineering techniques to increase the supply of precursor molecules like fatty acids and malonyl-CoA, could lead to a significant boost in yield. nih.govrsc.org Optimization of culture conditions for the genetically modified host will also be a critical factor in developing a commercially viable production platform. mdpi.com

Exploration of Novel Analogues with Improved Bioactivity

The synthesis of analogues of natural products is a well-established strategy for improving their therapeutic properties. In the case of this compound, this approach has already yielded promising results. In an effort to enhance its antitumor activity, a demethylated analogue, northis compound, was synthesized. mdpi.comdntb.gov.ua This structural modification resulted in a significant improvement in bioactivity. mdpi.com

Northis compound demonstrated potent growth inhibitory effects across a panel of human tumor cell lines, including triple-negative breast cancer cells, which are known for their therapeutic resistance. mdpi.comdntb.gov.uanih.gov The mechanism of action for northis compound in MDA-MB-231 breast cancer cells was found to involve cell cycle arrest and apoptosis, mediated through the p53 pathway. mdpi.comdntb.gov.uanih.gov This analogue was shown to be significantly more effective than the parent compound, this compound. mdpi.comnih.gov

Future research in this area will focus on the design and synthesis of a wider range of this compound analogues. mdpi.com Modifications to the alkyl chain length and the substitution pattern on the aromatic ring could lead to compounds with even greater potency, improved selectivity, and a broader spectrum of activity. mdpi.com The synthesis of chlorinated analogues, such as Hierridin C, which has shown antiplasmodial activity, further highlights the potential of this chemical scaffold for derivatization. nih.govunl.pt

Ecological Role of Hierridins in Natural Environments

Hierridins are produced by picocyanobacteria, which are globally abundant and play a major role in oceanic primary production. ipp.ptunl.pt The widespread presence of the hid gene cluster in the genomes of these organisms suggests that hierridins may have an important ecological function. ipp.ptunl.pt While the precise role of these compounds in the natural environment is not yet fully understood, their amphiphilic nature suggests a possible interaction with biological membranes. researchgate.net

It is hypothesized that hierridins could be involved in chemical defense mechanisms, protecting the producing cyanobacteria from predators or competing microorganisms. researchgate.net They may also play a role in mediating interactions within microbial communities or in responding to environmental stressors. frontiersin.orgeuropa.eujaefr.com Future ecological studies will be crucial to test these hypotheses and to understand the broader impact of hierridins on marine ecosystem dynamics. wikipedia.orgdpmdiving.com

Unveiling Broader Biological Spectrum and Selectivity

Initial studies on the biological activity of this compound revealed its selective cytotoxicity against the HT-29 colon adenocarcinoma cell line, with no significant effect on a panel of other human cancer cell lines including HEPG2, MG63, RKO, SHSY5Y, SKBR3, and T47D. nih.govmdpi.com

Cell LineCancer TypeActivity of this compound
HT-29 Colon AdenocarcinomaActive
HEPG2 Liver CarcinomaInactive
MG63 OsteosarcomaInactive
RKO Colon CarcinomaInactive
SHSY5Y NeuroblastomaInactive
SKBR3 Breast AdenocarcinomaInactive
T47D Breast Ductal CarcinomaInactive
This table summarizes the reported activity of this compound against various human cancer cell lines. nih.gov

However, subsequent research has broadened the known biological spectrum of the hierridin family. A mixture of Hierridin A and B was found to possess antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netgoogle.commdpi.comnih.govromanpub.com Furthermore, the synthetic analogue Hierridin C also demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. unl.pt

While early tests for antibacterial and antifungal activity of this compound were negative, the diverse biological activities exhibited by other compounds from its producing organism, Phormidium, suggest that further investigation into the antimicrobial potential of hierridins and their analogues is warranted. researchgate.netegranth.ac.inthieme-connect.com Future research should continue to explore the activity of this compound and its derivatives against a wider range of pathogens and cancer cell lines to fully delineate their therapeutic potential.

Q & A

Q. What methodologies are employed for structural elucidation of Hierridin B from cyanobacterial extracts?

this compound is typically isolated via vacuum liquid chromatography (VLC) and normal-phase chromatography. Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) to resolve the alkylresorcinol core and side chain, complemented by liquid chromatography–mass spectrometry (LC-MS) for molecular weight confirmation. Purity is validated via high-performance liquid chromatography (HPLC) .

Q. What challenges arise in the chemical synthesis of this compound, and how are they addressed?

Key challenges include regioselective halogenation and efficient alkyl chain introduction. A two-step synthesis using 2-hydroxy-3,5-dimethoxybenzaldehyde as a precursor involves Grignard addition to form the alkyl side chain, followed by catalytic hydrogenation. Alternative routes employ Wittig reactions to avoid side products, though yields vary based on methoxy group positioning .

Q. How is the antiplasmodial activity of this compound evaluated experimentally?

Standard in vitro assays involve culturing Plasmodium falciparum strains (e.g., 3D7) in erythrocytes, treating with this compound at varying concentrations, and measuring parasite viability via lactate dehydrogenase activity. Dose-response curves and IC50 values are calculated, with cytotoxicity assessed against mammalian cell lines (e.g., HepG2) .

Advanced Research Questions

Q. How can genomic data identify biosynthetic gene clusters (BGCs) responsible for this compound production?

Genome mining of cyanobacteria (e.g., Cyanobium spp.) reveals BGCs encoding a type III polyketide synthase (PKS), SAM-dependent methyltransferases (HidA), and FAD-dependent oxidoreductases (HidB). Phylogenetic analysis of hid homologs in picocyanobacteria (e.g., Prochlorococcus) highlights evolutionary conservation. Gene knockout experiments confirm cluster functionality .

Q. What explains contradictory yields in this compound synthetic routes, and how can methodologies be optimized?

Discrepancies arise from steric hindrance by methoxy groups during hydrogenation. Costa et al. reported a 38% yield for this compound synthesis via Grignard addition, compared to >90% for non-methoxylated analogs. Optimization strategies include using milder reducing agents (e.g., Pd/C under low H2 pressure) or altering reaction solvents (e.g., tetrahydrofuran vs. dichloromethane) .

What unresolved questions exist regarding the halogenation step in Hierridin C biosynthesis?

Despite evidence of regioselective chlorination in Hierridin C, the hid BGC lacks a halogenase gene. Hypotheses propose cryptic enzymatic activity or non-enzymatic chlorination via reactive intermediates (e.g., hypochlorous acid). Heterologous expression of hid genes in E. coli with chloride supplementation could test these mechanisms .

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity profile?

Systematic SAR involves synthesizing analogs with modified alkyl chain lengths (C10–C20), halogen substitutions (Cl, Br), and methoxy group removal. Bioactivity data are analyzed using multivariate regression to identify critical pharmacophores. For example, IC50 shifts in antiplasmodial assays may correlate with side chain hydrophobicity .

Q. What statistical approaches are suitable for analyzing ecological correlations between this compound production and cyanobacterial niches?

Metagenomic datasets from marine and freshwater cyanobacteria are analyzed via LASSO regression to identify environmental variables (e.g., salinity, nutrient levels) predictive of hid BGC presence. Cross-validation minimizes overfitting, while permutation tests assess significance .

Methodological Notes

  • Contradiction Management : Conflicting bioactivity data require standardized protocols (e.g., fixed parasite strains, consistent solvent controls) and meta-analyses to account for inter-lab variability .
  • Data Reproducibility : Detailed experimental sections must include chromatographic gradients, NMR acquisition parameters, and gene accession numbers to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.